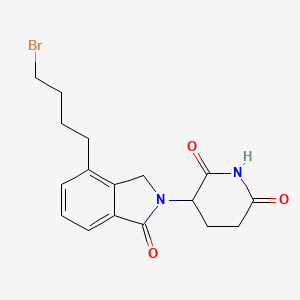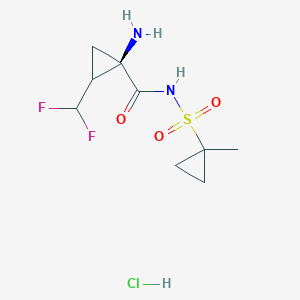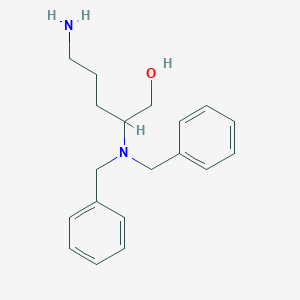
Phthalimidinoglutarimide-C4-Br
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalimidinoglutarimide-C4-Br is a compound that belongs to the class of phthalimides, which are known for their diverse applications in pharmaceuticals, organic materials, and natural products. This compound is characterized by the presence of a phthalimide core, a glutarimide moiety, and a bromine atom at the C4 position. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-C4-Br typically involves the condensation of phthalic anhydride with primary amines to form the phthalimide coreThe reaction conditions often include the use of acetic acid as a solvent and a catalyst such as sulfuric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using microwave-assisted reactions to enhance the reaction rate and yield. The use of environmentally benign catalysts and one-pot processes are preferred to ensure operational simplicity and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Phthalimidinoglutarimide-C4-Br undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogenation, particularly bromination, is a common substitution reaction for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and brominated compounds, which can be further utilized in various applications .
Wissenschaftliche Forschungsanwendungen
Phthalimidinoglutarimide-C4-Br has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antiviral and antimicrobial agent.
Medicine: Explored for its antiepileptic and anticancer properties.
Industry: Utilized in the production of polymers and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of Phthalimidinoglutarimide-C4-Br involves its interaction with specific molecular targets and pathways. For instance, in its antiepileptic activity, the compound interacts with the GABA_A receptor, enhancing its inhibitory effects on neuronal activity. In anticancer applications, it may inhibit cell cycle progression by targeting cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Phthalimidinoglutarimide-C4-Br can be compared with other phthalimide derivatives such as thalidomide and lenalidomide. While these compounds share a similar core structure, this compound is unique due to the presence of the glutarimide moiety and the bromine atom at the C4 position. This structural uniqueness contributes to its distinct chemical reactivity and biological activity .
List of Similar Compounds
- Thalidomide
- Lenalidomide
- Pomalidomide
- N-phthaloylglycine derivatives
This compound stands out due to its specific modifications, making it a valuable compound for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C17H19BrN2O3 |
|---|---|
Molekulargewicht |
379.2 g/mol |
IUPAC-Name |
3-[7-(4-bromobutyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C17H19BrN2O3/c18-9-2-1-4-11-5-3-6-12-13(11)10-20(17(12)23)14-7-8-15(21)19-16(14)22/h3,5-6,14H,1-2,4,7-10H2,(H,19,21,22) |
InChI-Schlüssel |
MTWOYKHJUFIAJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 5-amino-4'-chloro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14776297.png)
![(2S,5R,6S)-Methyl 6-bromo-6-((R)-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14776316.png)


![4-methylsulfanyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14776327.png)



![(6S)-6-(chlorosulfonyloxymethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B14776351.png)



